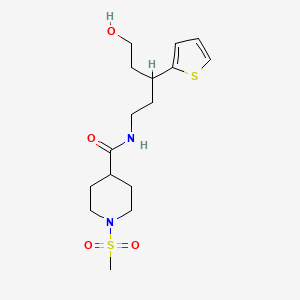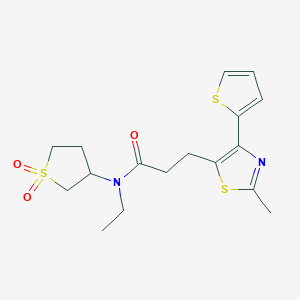![molecular formula C18H24ClNO2S B2505467 N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide CAS No. 425410-69-1](/img/structure/B2505467.png)
N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide is a compound that features a unique adamantane structure, which is known for its stability and rigidity. The adamantane moiety is a tricyclic hydrocarbon that resembles the diamond lattice, making it an interesting subject for various chemical and pharmaceutical applications. The presence of the 4-chlorobenzenesulfonamide group adds to its chemical versatility, allowing it to participate in a variety of reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide typically involves the functionalization of adamantane derivatives. One common method is the radical functionalization of adamantane, which can be achieved through the use of radical initiators and suitable reaction conditions . The process often involves the formation of a carbocation intermediate, which then reacts with 4-chlorobenzenesulfonamide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The chlorine atom in the 4-chlorobenzenesulfonamide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated adamantane derivatives, reduced sulfonamides, and substituted benzenesulfonamides .
Wissenschaftliche Forschungsanwendungen
N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s stability and unique structure make it a useful probe in biological studies.
Industry: The compound is used in the development of advanced materials and catalysts
Wirkmechanismus
The mechanism of action of N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can fit into hydrophobic pockets of proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. This dual interaction allows the compound to modulate the activity of its target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(1-adamantyl)ethyl]-1-adamantanecarboxamide
- 1,3-Dihydroxyadamantane
- 4-(2-Adamantylidene)naphthalene-1(4H)-one
Uniqueness
N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide stands out due to its combination of the adamantane structure and the 4-chlorobenzenesulfonamide group. This unique combination provides both stability and reactivity, making it a versatile compound for various applications .
Eigenschaften
IUPAC Name |
N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO2S/c1-11(20-23(21,22)17-4-2-16(19)3-5-17)18-14-7-12-6-13(9-14)10-15(18)8-12/h2-5,11-15,18,20H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDPACFOJGRPNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC3CC(C2)CC1C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4-(Benzyloxy)phenyl]prop-2-enal](/img/structure/B2505385.png)


![N-(2,5-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2505390.png)

![N-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2505392.png)
![N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2505393.png)


![[1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclobutyl]methanol](/img/structure/B2505398.png)
![[2-(4-Chloro-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2505399.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2505402.png)
![2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE](/img/structure/B2505404.png)
![4-(tert-butyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2505405.png)
